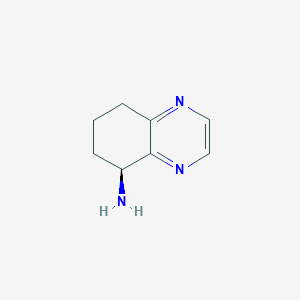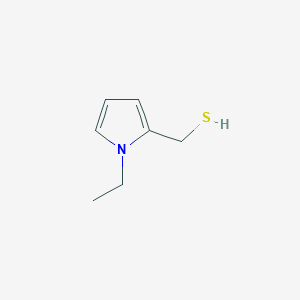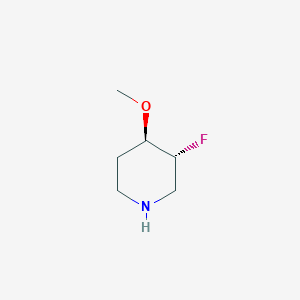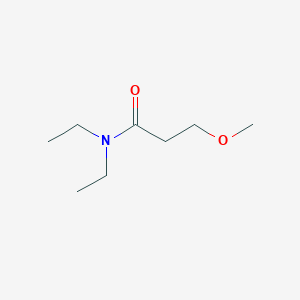![molecular formula C7H6N2O B11922520 7-Methyloxazolo[4,5-c]pyridine](/img/structure/B11922520.png)
7-Methyloxazolo[4,5-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyloxazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of oxazoles fused with pyridine. This compound is characterized by its unique structure, which includes a five-membered oxazole ring fused to a six-membered pyridine ring, with a methyl group attached to the oxazole ring. The molecular formula of this compound is C7H6N2O, and it has a molecular weight of 134.14 g/mol . This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyloxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach includes the condensation of oxazole derivatives with pyridine derivatives under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 7-Methyloxazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may produce reduced forms of the compound with altered electronic properties.
科学的研究の応用
7-Methyloxazolo[4,5-c]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 7-Methyloxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain kinases or interact with GABA receptors, affecting signal transduction pathways .
類似化合物との比較
Oxazolo[3,2-a]pyridine: Another oxazole-pyridine fused compound with different substitution patterns.
Triazolo[4,5-c]pyridine: A triazole-pyridine fused compound with similar structural features but different chemical properties.
Uniqueness: 7-Methyloxazolo[4,5-c]pyridine is unique due to its specific methyl substitution on the oxazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its distinct properties and applications.
特性
分子式 |
C7H6N2O |
|---|---|
分子量 |
134.14 g/mol |
IUPAC名 |
7-methyl-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H6N2O/c1-5-2-8-3-6-7(5)10-4-9-6/h2-4H,1H3 |
InChIキー |
FDIXFWICVKBPDD-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=CC2=C1OC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11922460.png)



![5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11922480.png)

![2-Methylbenzo[d]oxazol-7-ol](/img/structure/B11922497.png)





